molecular formula C16H26O8 B150532 Rehmapicroside CAS No. 104056-82-8

Rehmapicroside

Cat. No.: B150532
CAS No.: 104056-82-8
M. Wt: 346.37 g/mol
InChI Key: ITYUWPGZACWPPQ-QLDIZCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

Rehmapicroside has been found to have antioxidation, anti-inflammation, and antiapoptosis actions . It has been suggested that it may have neuroprotective effects, potentially through the inhibition of peroxynitrite-mediated mitophagy activation .

Safety and Hazards

When handling Rehmapicroside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Rehmapicroside interacts with various biomolecules in the body. It has been found to react directly with peroxynitrite (ONOO−), a compound involved in mitophagy activation . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been found to decrease the levels of O2− and ONOO−, up-regulate Bcl-2, and down-regulate Bax, Caspase-3, and cleaved Caspase-3 in cells exposed to oxygen glucose deprivation with reoxygenation . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress 3-nitrotyrosine formation, Drp1 nitration, and the expression of NADPH oxidases and iNOS in the brain . Furthermore, it prevents the translocations of PINK1, Parkin, and Drp1 into the mitochondria for mitophagy activation .

Temporal Effects in Laboratory Settings

Its ability to ameliorate infarct sizes and improve neurological deficit scores in rats with transient cerebral ischemia suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its neuroprotective effects suggest that it may have a dose-dependent impact on neurological function .

Metabolic Pathways

Its interaction with peroxynitrite suggests that it may play a role in pathways involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rehmapicroside is typically extracted from the dried roots of Rehmannia glutinosa. The roots are cut into small pieces and refluxed with ethanol. The extraction process is repeated multiple times to ensure maximum yield. The combined extracts are then concentrated and treated under reduced pressure to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The dried roots are processed in large extraction tanks with ethanol, and the extracts are concentrated using industrial evaporators. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Rehmapicroside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYUWPGZACWPPQ-QLDIZCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rehmapicroside
Reactant of Route 2
Rehmapicroside
Reactant of Route 3
Reactant of Route 3
Rehmapicroside
Reactant of Route 4
Rehmapicroside
Reactant of Route 5
Rehmapicroside
Reactant of Route 6
Rehmapicroside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.